

## m-PEG2-Br chemical properties

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An In-depth Technical Guide to **m-PEG2-Br**: Core Chemical Properties and Applications

### Introduction

Methoxy-polyethylene glycol-bromide with two ethylene glycol units (**m-PEG2-Br**), also known as 1-Bromo-2-(2-methoxyethoxy)ethane, is a bifunctional linker molecule widely utilized in chemical biology, drug development, and materials science. It features a methoxy-capped polyethylene glycol (PEG) chain that confers hydrophilicity and a terminal bromide group that serves as a reactive handle for covalent modification.[1][2][3] The defined, short PEG chain enhances the aqueous solubility of conjugated molecules, while the methoxy cap prevents unwanted crosslinking reactions.[2]

This guide provides a comprehensive overview of the core chemical properties of **m-PEG2-Br**, details experimental workflows for its application, and illustrates its role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

## **Core Chemical and Physical Properties**

The fundamental properties of **m-PEG2-Br** are summarized below. This data is critical for designing and executing experiments, including determining appropriate solvents, reaction temperatures, and storage conditions.



Property	Value	References
CAS Number	54149-17-6	[1][4][5]
Molecular Formula	C5H11BrO2	[4][5][6]
Molecular Weight	183.04 g/mol	[4][5][6]
Appearance	Colorless liquid or oil	[4][5]
Boiling Point	184.4 ± 15.0 °C at 760 mmHg	[6]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[6]
Flash Point	73.9 ± 0.0 °C	[6]
Purity	≥ 95%	[4][5]
SMILES Code	COCCOCCBr	[4][5]
Recommended Storage	Store at -5°C to -18°C, keep dry and avoid sunlight	[1][4][5]

## **Applications in Bioconjugation and Drug Delivery**

The primary utility of **m-PEG2-Br** stems from its role as a hydrophilic spacer and linker. It is particularly prominent in the construction of PROTACs.[6][7] PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[7] **m-PEG2-Br** serves as a building block for the linker connecting the E3 ligase ligand and the target protein ligand.[6][7] Its PEG nature can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]

Beyond PROTACs, **m-PEG2-Br** is applicable in medical research, nanotechnology, and for modifying surfaces with functional coatings.[1] The terminal bromide can react with various nucleophiles (e.g., thiols, amines) to covalently attach the PEG moiety to proteins, peptides, or other molecules of interest.

# **Experimental Protocols and Methodologies General Synthesis of PEG-Br**

## Foundational & Exploratory





While specific, detailed synthesis protocols for **m-PEG2-Br** are proprietary, a general method for creating a PEG-Br derivative involves the reaction of a PEG diol with a brominating agent. A representative procedure is described for a higher molecular weight PEG, which can be adapted.

Objective: To replace a terminal hydroxyl group of a PEG molecule with a bromide.

#### Materials:

- Polyethylene glycol (e.g., PEG 2000)
- · 2-Bromobenzoyl chloride
- Dichloromethane (DCM), dried
- 1 M Sodium Hydroxide (NaOH)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Diethyl ether, cold and anhydrous

#### Protocol:

- Dissolve the starting PEG material in dried dichloromethane.
- Add the brominating agent (e.g., 2-bromobenzoyl chloride) to the solution.
- Allow the reaction to proceed for approximately 6 hours at room temperature.
- After the reaction, wash the organic phase with 1 M NaOH solution to quench the reaction and remove acidic byproducts.[8]
- Separate the organic layer and dry it over anhydrous magnesium sulfate.[8]
- Filter the solution to remove the drying agent.
- Precipitate the final product, PEG-Br, by adding the concentrated DCM solution to cold, anhydrous diethyl ether.[8]



• Collect the resulting white powder and dry it under vacuum.[8] It is noted that low-melting point products may require purification via dialysis followed by lyophilization to ensure complete removal of residual solvents.[8]

## **General Workflow for Bioconjugation**

The terminal bromide of **m-PEG2-Br** allows for its conjugation to biomolecules through nucleophilic substitution. The following is a generalized workflow for such a reaction, adapted from protocols for amine-reactive PEG linkers which follow a similar logic.[2][9]

Objective: To conjugate **m-PEG2-Br** to a target biomolecule (e.g., a protein containing a reactive thiol group).

#### Materials:

- Target biomolecule (e.g., protein with cysteine residues)
- m-PEG2-Br
- Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
- Organic solvent (e.g., DMSO or DMF) for dissolving the PEG linker
- Purification system (e.g., dialysis, size-exclusion chromatography)

#### Protocol:

- Preparation: Dissolve the target biomolecule in the Reaction Buffer to a desired concentration. Prepare a stock solution of m-PEG2-Br in an anhydrous organic solvent like DMSO.
- Conjugation Reaction: Add the m-PEG2-Br stock solution to the biomolecule solution. The
  molar ratio of the PEG linker to the biomolecule is a critical parameter that must be optimized
  to achieve the desired degree of labeling. A starting point is often a 10- to 50-fold molar
  excess of the linker.
- Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[2] Reaction progress can be monitored using techniques like SDS-



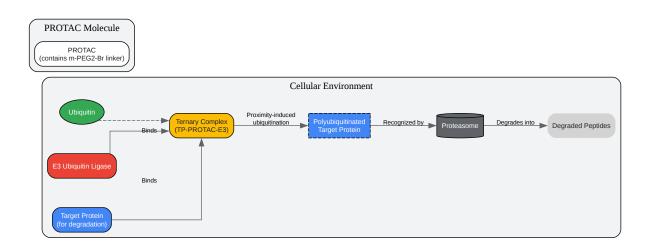
PAGE or mass spectrometry.

- Quenching (Optional): The reaction can be stopped by adding a small molecule with a potent nucleophile (e.g., L-cysteine or β-mercaptoethanol) to consume any unreacted **m-PEG2-Br**.
- Purification: Remove excess, unreacted **m-PEG2-Br** and other reaction byproducts from the conjugated product.[9] Common methods include dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC), which separate molecules based on size.[2][9]
- Analysis and Characterization: Confirm the successful conjugation and purity of the final product. SDS-PAGE will show an increase in the molecular weight of the PEGylated protein compared to the unmodified version.[9] Mass spectrometry can provide a precise mass and confirm the number of PEG units attached.[9]

## **Visualizations: Workflows and Mechanisms**

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the application of **m-PEG2-Br**.

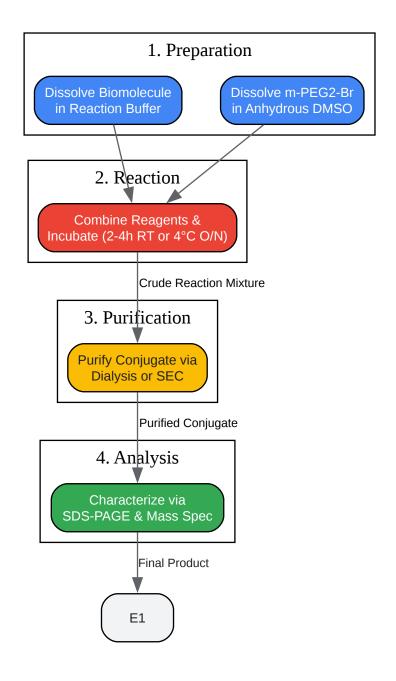




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Diagram 1: Logical workflow of PROTAC-mediated protein degradation.





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Diagram 2: General experimental workflow for bioconjugation using m-PEG2-Br.

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